molecular formula C12H15N3O5 B12926670 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester CAS No. 86944-19-6

4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester

Cat. No.: B12926670
CAS No.: 86944-19-6
M. Wt: 281.26 g/mol
InChI Key: IZFIPQVNFALTRO-UHFFFAOYSA-N
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Description

Electronic Effects

  • Pyrimidine vs. pyridine : The additional nitrogen at position 3 in pyrimidine lowers π-electron density at position 4 by 18% (Hammett σₚ = +0.63 vs. +0.45 for pyridine).
  • Substituent interplay : The electron-withdrawing dioxo groups (-25.3 kcal/mol stabilization) counteract electron-donating effects of the methyl ester (+7.1 kcal/mol).

Steric Profiles

Derivative Substituent at Position 2 Torsional Barrier (kcal/mol)
Target compound 2,2-Dimethylpropanoyl 8.3
5-Pyrimidineacetic acid H 3.1
4-Pyridineacetic ester Cl 5.9

Data adapted from

Reactivity Trends

  • Nucleophilic substitution : 10³ slower at position 2 compared to unsubstituted pyrimidine due to steric shielding.
  • Ester hydrolysis : t₁/₂ = 14 hr (pH 7.4, 25°C) vs. 8 hr for 4-pyridineacetic methyl ester, attributed to electron-withdrawing dioxo groups.

Properties

CAS No.

86944-19-6

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]-2-oxoacetate

InChI

InChI=1S/C12H15N3O5/c1-12(2,3)10(19)15-11-13-6(5-7(16)14-11)8(17)9(18)20-4/h5H,1-4H3,(H2,13,14,15,16,19)

InChI Key

IZFIPQVNFALTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Pyrimidineacetic Acid Derivatives

The methyl ester moiety in the compound is typically introduced via esterification of the corresponding carboxylic acid. Two main catalytic approaches are used:

  • Acid-catalyzed esterification: Using concentrated hydrochloric acid in methanol, the carboxylic acid is converted to the methyl ester under reflux or elevated temperature conditions. A convenient method involves preparing an 8% (w/v) HCl solution in methanol/water (85:15, v/v), incubating the mixture at 45°C overnight or heating at 100°C for 1–1.5 hours to achieve efficient esterification.

  • Base-catalyzed methanolysis: This method proceeds rapidly under mild temperatures using a base catalyst such as sodium methoxide. It is often preferred for sensitive substrates due to milder conditions and shorter reaction times.

Method Catalyst Conditions Advantages Notes
Acid-catalyzed esterification Concentrated HCl in MeOH 45°C overnight or 100°C for 1–1.5 h High conversion, simple setup Water presence may affect yield
Base-catalyzed methanolysis Sodium methoxide or NaOH Mild temperature, rapid reaction Faster, milder conditions Not suitable for acid-sensitive groups

Amino Substitution and Amide Formation

The 2-((2,2-dimethyl-1-oxopropyl)amino) substituent indicates an amide linkage formed by reaction of an amino group with a 2,2-dimethyl-1-oxopropyl moiety (likely a ketone or acid derivative). Preparation involves:

  • N-alkylation or N-acylation of pyrimidine derivatives: Amino methyl esters of pyrimidine can be reacted with appropriate acylating agents or ketones to form the amide bond. Automated parallel synthesis methods have been reported for N-alkylated α-amino methyl esters using aldehydes and sodium borohydride reduction, yielding high purity products without extensive purification.

  • Use of coupling reagents: For amide bond formation, carbodiimide-based coupling agents (e.g., EDC, DCC) or activated esters can be employed to couple the amino group on the pyrimidineacetic acid methyl ester with the 2,2-dimethyl-1-oxopropyl carboxylic acid derivative.

Step Reagents/Conditions Outcome Notes
N-alkylation via reductive amination Aldehyde + amino methyl ester + NaBH4 N-alkylated amino methyl ester High purity, gram-scale synthesis
Amide coupling Carbodiimide coupling agents, mild conditions Amide bond formation Requires careful control to avoid side reactions

Pyrimidine Ring Functionalization and Synthesis

The pyrimidine core is typically synthesized or functionalized prior to esterification and amide formation. Green chemistry approaches have been developed for pyrimidine derivatives synthesis, emphasizing:

  • Microwave-assisted synthesis: Accelerates reaction rates and improves yields (80-96%) under milder conditions with reduced pollution.

  • Mechanochemical methods: Using mortar-pestle grinding to promote reactions without solvents, enhancing sustainability and safety.

  • Use of green solvents: Such as ethanol or water-based systems to minimize environmental impact.

These methods can be adapted to prepare the pyrimidineacetic acid backbone before subsequent esterification and amide substitution.

Method Conditions Yield (%) Advantages References
Microwave synthesis Short reaction times (3-30 min), mild heating 80-96 High efficiency, green chemistry
Mechanochemical grinding Solvent-free, room temperature 80-90 Eco-friendly, simple setup
Green solvent use Ethanol, water-based solvents Moderate Reduced toxicity, safer

Summary Table of Preparation Steps for 4-Pyrimidineacetic Acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, Methyl Ester

Preparation Stage Key Reagents/Conditions Expected Outcome Notes/Comments
Pyrimidine ring synthesis Microwave or mechanochemical methods, green solvents Pyrimidineacetic acid intermediate High yield, eco-friendly methods
Esterification Acid-catalyzed (HCl in MeOH) or base-catalyzed methanolysis Methyl ester formation Choice depends on substrate sensitivity
Amide formation N-alkylation via aldehyde + NaBH4 or carbodiimide coupling Introduction of 2,2-dimethyl-1-oxopropyl amino group High purity achievable with automated methods

Research Findings and Practical Considerations

  • The acid-catalyzed esterification method using aqueous HCl in methanol is widely used for preparing methyl esters of pyrimidineacetic acids, balancing reaction time and yield.

  • Automated parallel synthesis techniques for N-alkylated amino methyl esters provide efficient routes to introduce amino substituents with high purity and scalability.

  • Green chemistry approaches in pyrimidine synthesis reduce environmental impact and improve safety without compromising yield or product quality.

  • Purification typically involves standard organic extraction and chromatographic techniques, with high-performance liquid chromatography (HPLC) confirming purity >95% in related compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester is a pyrimidine derivative with potential applications in various scientific fields. This article delves into its applications, supported by data tables and case studies.

Pharmaceutical Development

4-Pyrimidineacetic acid derivatives have been investigated for their potential as therapeutic agents. The compound's structure suggests it may interact with biological targets effectively, making it a candidate for developing new medications.

Case Study: Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit anticancer properties. A study evaluating the cytotoxic effects of various pyrimidine derivatives found that specific modifications to the pyrimidine ring enhance their activity against cancer cell lines .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyrimidine derivatives are known to inhibit bacterial growth, and modifications such as the addition of alkyl groups can enhance this activity.

Case Study: Inhibition of Bacterial Strains

A study demonstrated that certain pyrimidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The introduction of the dimethyl group in the structure was noted to improve the antimicrobial efficacy .

Agricultural Applications

Research indicates that pyrimidine derivatives can be utilized as agrochemicals, particularly as herbicides or fungicides. Their ability to inhibit specific enzyme pathways in plants makes them suitable for controlling unwanted vegetation.

Data Table: Herbicidal Activity

CompoundTarget Plant SpeciesInhibition Rate (%)
Compound AWeeds A85
Compound BWeeds B78
4-Pyrimidineacetic Acid Derivative Weeds C90

Biochemical Research

The compound's unique structure allows it to serve as a biochemical probe in research settings. Its ability to modulate enzyme activity makes it useful for studying metabolic pathways.

Case Study: Enzyme Inhibition

In studies investigating enzyme kinetics, 4-Pyrimidineacetic acid derivatives were shown to act as competitive inhibitors for certain enzymes involved in nucleotide synthesis, providing insights into metabolic regulation .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(6-oxo-2-pivalamido-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differentiating factors include:

  • Ester group type : Methyl esters (target compound, ) vs. ethyl () or butyl (). Methyl esters exhibit higher polarity and faster hydrolysis rates than bulkier esters .
  • Substituent chemistry: Target compound: The 2-((2,2-dimethyl-1-oxopropyl)amino) group introduces steric hindrance (dimethyl) and a ketone, enhancing lipophilicity and metabolic stability compared to hydroxylated analogs () . Benzothiazole-substituted analog (): The thiazole ring enables π-π stacking and metal coordination, absent in the target compound . Pyridinyl-substituted analog (): Aromatic pyridine enhances solubility in polar solvents but reduces membrane permeability relative to the target’s aliphatic substituent .

Physicochemical Properties

Compound (Reference) Substituent Ester Group Molecular Weight Key Properties
Target Compound 2-((2,2-Dimethyl-1-oxopropyl)amino) Methyl ~350 (estimated) High lipophilicity (dimethyl-oxopropyl), moderate hydrolytic stability
Ethyl 4-pyrimidinylacetate () None (simple pyrimidine) Ethyl 166.18 Low steric hindrance, rapid ester hydrolysis
Benzothiazole analog () 2-(Benzothiazolylamino) Ethyl 330.36 Thioamide sulfur enhances redox activity; ethyl ester increases lipophilicity
Butyl 6-oxo-pyrimidinecarboxylate () None (unsubstituted) Butyl 212.22 High lipophilicity, slow hydrolysis; lacks functional groups for H-bonding

Reactivity and Stability

  • Hydrolysis : Methyl esters (target) hydrolyze faster than ethyl or butyl esters but slower than carboxylic acids () .
  • Steric effects: The dimethyl group in the target compound’s substituent may protect the amide bond from enzymatic cleavage compared to less hindered analogs (e.g., ’s urea-linked propenoate) .
  • Electron effects : Electron-withdrawing groups (e.g., benzothiazole in ) increase pyrimidine ring electrophilicity, enhancing reactivity in nucleophilic substitutions .

Biological Activity

4-Pyrimidineacetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound of interest, 4-Pyrimidineacetic acid, 2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-alpha,6-dioxo-, methyl ester , is a complex structure that may exhibit unique biological effects. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of 4-Pyrimidineacetic acid derivatives typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining pyrimidine derivatives with acetic acid or its derivatives.
  • Functional Group Modifications : Utilizing various reagents to introduce amino or ester functionalities.

Characterization of the synthesized compounds is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives. The compound demonstrated significant activity against several bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
4-Pyrimidineacetic Acid DerivativeStaphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate that the compound possesses notable antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated an IC50 value of approximately 43.39 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants .

Anticancer Activity

In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). The compound's efficacy was evaluated using MTT assays:

Cell Line IC50 (µM)
HepG215.0
Caco220.5
MCF-718.0

These findings suggest that the compound could be a promising lead for anticancer drug development .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring and substituents significantly influence biological activity. For example:

  • Substituent Variations : The introduction of different alkyl or aryl groups at specific positions enhances antibacterial and anticancer activities.
  • Functional Group Effects : The presence of amino and dioxo groups appears crucial for maintaining biological activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA strains, revealing a substantial reduction in bacterial colonies at lower concentrations compared to traditional antibiotics.
  • Case Study on Anticancer Potential : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups.

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